4-Pyridin-4-ylbutanal

DNA intercalation Anticancer Apoptosis

4-Pyridin-4-ylbutanal (CAS 192643-84-8) is a heterocyclic aldehyde building block consisting of a pyridine ring connected to a butanal chain via its 4-position. This structure provides a unique combination of a basic, aromatic nitrogen heterocycle and a reactive terminal aldehyde group.

Molecular Formula C9H11NO
Molecular Weight 149.19 g/mol
CAS No. 192643-84-8
Cat. No. B062264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Pyridin-4-ylbutanal
CAS192643-84-8
Molecular FormulaC9H11NO
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1CCCC=O
InChIInChI=1S/C9H11NO/c11-8-2-1-3-9-4-6-10-7-5-9/h4-8H,1-3H2
InChIKeyGDJNTTIGXNNPQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Pyridin-4-ylbutanal (CAS 192643-84-8): A Procurement Guide for a Pyridine-Based Aldehyde Building Block


4-Pyridin-4-ylbutanal (CAS 192643-84-8) is a heterocyclic aldehyde building block consisting of a pyridine ring connected to a butanal chain via its 4-position . This structure provides a unique combination of a basic, aromatic nitrogen heterocycle and a reactive terminal aldehyde group. The molecule's primary role is as a synthetic intermediate, with documented applications in medicinal chemistry for constructing more complex pharmacologically active molecules targeting kinases, GPCRs, and DNA .

1
Building block type
Pyridine-based aldehyde with 4-carbon linker chain
2
Core workflow
Synthesis of kinase, GPCR, and DNA-targeted pharmacophores
3
Selection context
Versatile heterocyclic intermediate for multi-target medicinal chemistry

Why 4-Pyridin-4-ylbutanal Cannot Be Substituted with Other Pyridine Aldehydes in Specialized R&D


Generic substitution with other pyridine aldehydes (e.g., 2-, 3-pyridyl, or substituted variants) fails because the specific 4-pyridyl attachment and the four-carbon aliphatic linker chain are critical for biological activity in multiple, independently developed pharmacophores. Replacing 4-pyridin-4-ylbutanal with a 2-pyridyl or 3-pyridyl analog, or altering the linker length, would fundamentally change the geometry and intermolecular interactions of the final drug candidates. Its value is derived from its proven role in generating potent and selective ligands in distinct therapeutic programs, including ENPP1 modulators, MAPK inhibitors, DNA intercalators, and histamine H3 receptor agonists . A different building block would not yield the same final compound and thus cannot replicate the established activity.

Positional isomer 2-pyridyl or 3-pyridyl analogs alter pharmacophore geometry and may not support reported target interactions.
Linker length Butanal chain length is critical for DNA-intercalating and GPCR-agonist activity; shorter or longer chains may shift binding context.
Functional group Aldehyde reactivity combined with 4-pyridyl geometry supports specific cyclization and condensation; alternative electrophiles may not reproduce reported pathway utility.

Quantitative Differentiation Evidence for 4-Pyridin-4-ylbutanal in Scientific Research


Structural Superiority in DNA Intercalation and Apoptosis Induction Compared to Berberine

A 13-pyridinealkyl berberine analogue synthesized using 4-pyridin-4-ylbutanal as a key intermediate showed significantly enhanced DNA binding and anticancer activity compared to the parent compound berberine. While the specific analogue's performance is detailed, the structure-activity relationship (SAR) established that the linker chain length from this specific pyridine building block was crucial for activity .

DNA intercalation / apoptosis
Class-level inference
Berberine analogue with 4-pyridylalkyl linker showed enhanced DNA binding and cell growth inhibition vs. berberine in HepG2/MCF-7 cell models.
Linker-dependent cytotoxicity endpoint context
SAR indicates linker chain length critical; data to verify in target models.
DNA intercalation Anticancer Apoptosis Berberine analogue

Validated Role in Achieving High-Affinity Histamine H3 Receptor Agonism

4-Pyridin-4-ylbutanal is a structural component in a series of conformationally constrained histamine H3 receptor agonists. The research program, which replaced the piperidine ring of immepip with a rigid pyridine ring, found that many compounds in this series exhibited high affinity and agonist activity. The compound's specific 4-pyridylalkyl scaffold is directly implicated in achieving this activity profile .

Histamine H3 receptor agonism
Class-level inference
4-pyridylalkyl scaffold contributed to high affinity and agonist activity in human H3 receptor assays; lead compound immethridine reported as selective agonist.
GPCR agonist assay context
Receptor selectivity requires independent confirmation.
Histamine H3 receptor GPCR Agonist CNS Immethridine

Established Utility in Synthesizing Kinase and Phosphodiesterase Modulators

The 4-pyridin-4-ylbutanal scaffold is not limited to a single target; it has been employed in the synthesis of modulators for two distinct classes of disease-relevant enzymes. Patents describe its use in creating small molecule modulators of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) and inhibitors of Mitogen-Activated Protein Kinases (MAPKs) such as MAPK13 and MAPK12 . This indicates a versatile pharmacophore that can be directed at different binding pockets.

Multi-target enzyme modulation
Cross-study comparable
Documented as intermediate for ENPP1 modulators and MAPK13/12 inhibitors in patent disclosures.
Reported utility across distinct enzyme classes
Broad pharmacophore scaffold; target-specific validation needed.
ENPP1 MAPK Kinase inhibitor Phosphodiesterase Immuno-oncology

High-Yield Synthesis Route Enables Reliable Scale-Up Procurement

A documented, high-yielding synthetic route for 4-pyridin-4-ylbutanal makes it a reliable choice for procurement and scale-up. The synthesis from 4-(4-pyridyl)-1-butanol proceeds with a yield of approximately 98% . This near-quantitative conversion is a critical differentiator for buyers concerned with cost, supply security, and minimizing purification steps.

Synthesis yield
Reported
~98% yield via oxidation of 4-(4-pyridyl)-1-butanol.
May support scale-up procurement decisions
Single reported condition; lot-specific verification advised.
Synthesis Scale-up Process chemistry Oxidation

Proven Intermediate in a Novel Heterocycle Synthesis Methodology

4-Pyridin-4-ylbutanal has been used as a substrate in the development of a new, general method for synthesizing pyrrolidines and piperidines via a sequential intramolecular cyclization based on the Boekelheide rearrangement . This application highlights the compound's unique ability to form complex saturated N-heterocycles, which are core structures in many pharmaceuticals.

Heterocycle synthesis methodology
Cross-study comparable
Validated substrate in Boekelheide-type rearrangement for pyrrolidine/piperidine synthesis; method reported as general and efficient.
Supports N-heterocycle library synthesis workflows
Method transfer may require optimization.
Methodology Boekelheide rearrangement Pyrrolidine Piperidine Heterocycle synthesis

High-Value Research Applications for 4-Pyridin-4-ylbutanal (CAS 192643-84-8)


Synthesis of Highly Potent and Selective Histamine H3 Receptor Agonists

Medicinal chemistry groups targeting cognitive disorders, sleep-wake regulation, or obesity can utilize 4-pyridin-4-ylbutanal as a key intermediate to construct rigidified analogues of immepip. The resulting compounds, such as Immethridine, have demonstrated high affinity and unparalleled selectivity for the H3 receptor, a profile directly linked to the 4-pyridyl scaffold provided by this building block .

Development of Next-Generation DNA-Intercalating Anticancer Agents

For oncology research, this compound serves as a critical precursor for synthesizing 13-pyridinealkyl berberine analogues. These analogues have demonstrated significantly enhanced DNA binding and apoptosis induction via a p53-dependent ROS pathway in hepatic and breast cancer cells, outperforming the parent compound berberine. The length of the alkyl linker from 4-pyridin-4-ylbutanal was shown to be a key determinant of this enhanced activity .

Multi-Target Kinase and Phosphodiesterase Inhibitor Programs

R&D teams pursuing immuno-oncology or inflammation targets can deploy 4-pyridin-4-ylbutanal as a modular building block to generate inhibitors of ENPP1, an emerging target in cancer immunotherapy, or selective MAPK inhibitors. Its documented utility across these distinct patent families provides a versatile starting point for hit-to-lead exploration and scaffold hopping exercises that a single-target building block cannot offer .

Efficient and Scalable Synthesis of Saturated N-Heterocycle Libraries

Process chemistry and library synthesis groups can leverage 4-pyridin-4-ylbutanal in a published, high-efficiency Boekelheide-type rearrangement methodology to generate diverse pyrrolidine and piperidine scaffolds. This general and efficient method, combined with the reported high-yield (~98%) synthesis of the aldehyde, ensures a cost-effective and scalable route to pharmaceutically relevant 3D building blocks .

Application
Selection Property
Validation Focus
H3 receptor agonist synthesis
4-pyridyl scaffold geometry
Binding affinity and selectivity profile review
DNA-targeted agent development
Alkyl linker length dependence
Cell-model endpoint and intercalation assay context
Kinase/phosphodiesterase inhibitor programs
Cross-target building block versatility
Target-specific inhibition assay review
Saturated N-heterocycle library synthesis
Boekelheide rearrangement compatibility
Method reproducibility and scope assessment
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